REACTION_CXSMILES
|
[NH2:1][NH2:2].C[O:4][C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1>CO>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][C:5]([NH:1][NH2:2])=[O:4])=[CH:8][CH:9]=1
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
|
25.66 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with reflux condenser under nitrogen for 2 hrs
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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Cooled to room temperature
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Type
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CUSTOM
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Details
|
evaporated to dryness (room temperature to 60° C., 100 Torr to 7 Torr)
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Type
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CUSTOM
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Details
|
The solid residue was re-crystallized from 1-propanol , 100 mL (reflux to room temperature, overnight)
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Duration
|
8 (± 8) h
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Type
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FILTRATION
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Details
|
The crystallized product was collected by filtration
|
Type
|
WASH
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Details
|
washed with 1-propanol
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Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)NN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |